molecular formula C12H14N2O B13316575 5-(1-Aminopropyl)quinolin-8-OL

5-(1-Aminopropyl)quinolin-8-OL

Katalognummer: B13316575
Molekulargewicht: 202.25 g/mol
InChI-Schlüssel: VUYDXDCICRLBCH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(1-Aminopropyl)quinolin-8-OL is a derivative of quinolin-8-ol, a compound known for its diverse biological activities This compound features a quinoline ring system, which is a nitrogen-containing heterocyclic aromatic structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Aminopropyl)quinolin-8-OL typically involves the functionalization of quinolin-8-ol. One common method is the reaction of quinolin-8-ol with 1-bromopropane in the presence of a base, such as potassium carbonate, to introduce the 1-aminopropyl group. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are being explored to make the process more sustainable .

Analyse Chemischer Reaktionen

Types of Reactions

5-(1-Aminopropyl)quinolin-8-OL undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinolin-8-one derivatives.

    Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted quinoline derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include quinolin-8-one derivatives, dihydroquinoline derivatives, and various substituted quinoline compounds .

Wissenschaftliche Forschungsanwendungen

5-(1-Aminopropyl)quinolin-8-OL has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 5-(1-Aminopropyl)quinolin-8-OL involves its interaction with various molecular targets. In antimicrobial applications, it disrupts the cell membrane integrity of microorganisms, leading to cell death. In anticancer applications, it may inhibit specific enzymes or signaling pathways involved in cell proliferation and survival .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Quinolin-8-ol: The parent compound, known for its antimicrobial properties.

    5-(1-Aminopropyl)quinoline: Lacks the hydroxyl group at the 8-position, which may affect its reactivity and biological activity.

    8-Hydroxyquinoline: Similar structure but without the 1-aminopropyl group, used in various industrial applications.

Uniqueness

5-(1-Aminopropyl)quinolin-8-OL is unique due to the presence of both the 1-aminopropyl group and the hydroxyl group at the 8-position. This combination enhances its chemical reactivity and broadens its range of applications compared to similar compounds .

Eigenschaften

Molekularformel

C12H14N2O

Molekulargewicht

202.25 g/mol

IUPAC-Name

5-(1-aminopropyl)quinolin-8-ol

InChI

InChI=1S/C12H14N2O/c1-2-10(13)8-5-6-11(15)12-9(8)4-3-7-14-12/h3-7,10,15H,2,13H2,1H3

InChI-Schlüssel

VUYDXDCICRLBCH-UHFFFAOYSA-N

Kanonische SMILES

CCC(C1=C2C=CC=NC2=C(C=C1)O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.